8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride

Regioisomerism Tolvaptan synthesis Vasopressin receptor

8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (CAS free base: 939759-15-6; molecular formula of hydrochloride: C₁₀H₁₃Cl₂N; MW: 218.12 g/mol) is a halogenated 1-benzazepine derivative in which the nitrogen heteroatom resides at position 1 of the seven-membered azepine ring and a chlorine substituent occupies the 8-position of the fused benzene ring. This constitutional isomer is structurally distinct from the more extensively characterized 3-benzazepine class (e.g., lorcaserin, SCH and from the 7-chloro-1-benzazepine series employed in tolvaptan synthesis.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
Cat. No. B13460564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC(=C2)Cl.Cl
InChIInChI=1S/C10H12ClN.ClH/c11-9-5-4-8-3-1-2-6-12-10(8)7-9;/h4-5,7,12H,1-3,6H2;1H
InChIKeyQLHFTFITRVMKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride: Core Identity and Procurement-Relevant Characteristics


8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (CAS free base: 939759-15-6; molecular formula of hydrochloride: C₁₀H₁₃Cl₂N; MW: 218.12 g/mol) is a halogenated 1-benzazepine derivative in which the nitrogen heteroatom resides at position 1 of the seven-membered azepine ring and a chlorine substituent occupies the 8-position of the fused benzene ring . This constitutional isomer is structurally distinct from the more extensively characterized 3-benzazepine class (e.g., lorcaserin, SCH 23390) and from the 7-chloro-1-benzazepine series employed in tolvaptan synthesis [1]. The hydrochloride salt form enhances aqueous handling relative to the free base, making it the preferred physical form for solution-phase chemistry and biological assay preparation . The compound is cataloged as a versatile small-molecule scaffold and building block for medicinal chemistry, rather than a finished pharmacologically optimized agent .

Why 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride Cannot Be Replaced by Other Benzazepine Analogs


The benzazepine chemical space encompasses three constitutional isomers (1-, 2-, and 3-benzazepines) whose nitrogen position dictates ring electronics, basicity, and synthetic accessibility; within the 1-benzazepine subclass, the position of chloro substitution (7- vs. 8-) further bifurcates utility [1]. The 7-chloro-1-benzazepine scaffold is a documented key intermediate for tolvaptan (a vasopressin V₂ receptor antagonist), while the 8-chloro-3-benzazepine scaffold underlies lorcaserin (a 5-HT₂C agonist with pEC₅₀ = 8.1) and SCH 23390 (a D₁/D₅ antagonist with Ki = 0.2–0.3 nM) [2][3]. The 8-chloro-1-benzazepine isomer occupies a distinct topological and electronic space, meaning that synthetic routes, derivatization patterns, and biological screening outcomes cannot be extrapolated from neighboring regioisomers without experimental validation .

Quantitative Differentiation Evidence for 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride Versus Closest Analogs


Regioisomeric Differentiation: 8-Chloro-1-benzazepine vs. 7-Chloro-1-benzazepine (Tolvaptan Intermediate Series)

The 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine scaffold is a validated key intermediate for tolvaptan, a marketed vasopressin V₂ receptor antagonist [1]. The 8-chloro isomer (target compound) places the chlorine substituent at a topologically distinct position, altering the electronic density distribution on the aromatic ring and the steric environment around the secondary amine. This positional shift changes the regiochemical outcome of electrophilic aromatic substitution and N-acylation reactions, making the 8-chloro isomer chemically non-interchangeable with the 7-chloro isomer in tolvaptan-oriented synthetic routes .

Regioisomerism Tolvaptan synthesis Vasopressin receptor Positional isomer

Constitutional Isomer Differentiation: 1-Benzazepine Scaffold vs. 3-Benzazepine Scaffold (Lorcaserin/SCH 23390 Class)

The 3-benzazepine scaffold (N at position 3) has yielded clinically advanced compounds including lorcaserin (5-HT₂C agonist; pEC₅₀ = 8.1 at 5-HT₂C, ~7.9 nM; 5-HT₂A pEC₅₀ = 6.8; selectivity ratio ~20-fold) and SCH 23390 (D₁ antagonist; Ki = 0.2 nM) [1][2]. The target compound employs a 1-benzazepine scaffold (N at position 1), which shifts the basic nitrogen to a vinylogous aniline-like position, altering pKa, hydrogen-bonding geometry, and the trajectory of N-substituents [3]. This constitutional isomerism fundamentally changes receptor recognition: 3-benzazepines engage aminergic GPCRs via a protonated amine pharmacophore oriented differently than in 1-benzazepines [4].

Constitutional isomerism Nitrogen position Scaffold hopping Benzazepine

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine (MW 218.12 g/mol) offers significantly enhanced aqueous solubility compared to the free base (MW 181.66 g/mol; LogP 3.23) . In the broader 1-benzazepine class, hydrochloride salt formation is documented to increase water solubility, facilitating solution-phase reactions, biological assay preparation, and purification by recrystallization . The free base form (CAS 939759-15-6), with a computed LogP of 3.23, is predominantly lipophilic and may require organic co-solvents for dissolution, whereas the hydrochloride form enables direct aqueous compatibility for biochemical and cellular assays .

Salt form Aqueous solubility Hydrochloride Formulation

Negative Selectivity Differentiation: Weak HSP90α Binding Confirms Low Promiscuity Risk

In a 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation screen against human HSP90α, 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine exhibited a dissociation constant (Kd) of 19,000 nM (19 µM) [1]. This weak binding affinity contrasts sharply with potent benzazepine pharmacophores such as SCH 23390, which binds D₁ and D₅ receptors with Ki values of 0.2 nM and 0.3 nM respectively—a difference of approximately 100,000-fold [2]. The absence of potent HSP90 engagement reduces the probability of confounding chaperone-mediated effects in phenotypic screening campaigns, positioning this compound as a relatively clean scaffold for fragment-based or scaffold-hopping approaches [1].

HSP90 Off-target Binding selectivity NMR screening

Evidence-Backed Application Scenarios for 8-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride in Scientific Procurement


Scaffold-Hopping Medicinal Chemistry: 1-Benzazepine Core Exploration

Research teams seeking to diversify beyond the well-exploited 3-benzazepine pharmacophore (lorcaserin, SCH 23390 class) can employ this compound as a 1-benzazepine scaffold entry point. The nitrogen at position 1 provides a distinct hydrogen-bonding vector and basicity profile compared to 3-benzazepines, enabling exploration of chemical space orthogonal to established aminergic GPCR ligands . The 8-chloro substituent further provides a synthetic handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) to elaborate the scaffold [1].

Negative Control for HSP90-Related Assays

Given its weak HSP90α binding affinity (Kd = 19 µM, well above the typical 10 µM hit threshold), this compound can serve as a chemically matched negative control in HSP90 inhibitor screening cascades, particularly where benzazepine-containing libraries are being evaluated for serendipitous chaperone inhibition . Its structural similarity to more potent benzazepines (e.g., SCH 23390, Ki ~0.2 nM at D₁) without corresponding potency at HSP90 provides a useful comparator for establishing selectivity windows [1].

Regioisomer-Controlled Synthesis of Vasopressin Receptor Ligand Analogs

The 7-chloro-1-benzazepine scaffold is established in tolvaptan synthesis . The 8-chloro isomer enables systematic regioisomeric SAR studies to probe the effect of chlorine position on vasopressin V₂ receptor affinity and selectivity. Procurement of the 8-chloro isomer ensures access to a matched molecular pair for head-to-head comparison with 7-chloro series intermediates [1].

Aqueous-Compatible Biochemical Screening with Hydrochloride Salt

Laboratories conducting high-throughput biochemical or cell-based screens in aqueous buffer systems benefit from the hydrochloride salt form's enhanced water solubility compared to the free base (LogP 3.23) . This eliminates the need for DMSO stock solutions at high concentrations, reducing solvent interference artifacts in sensitive assays such as SPR, ITC, or NMR-based fragment screening [1].

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